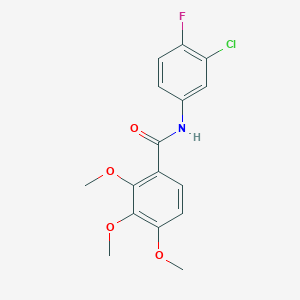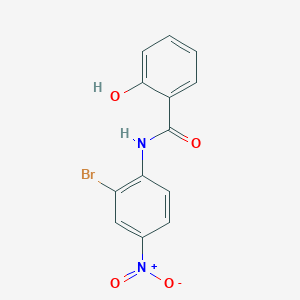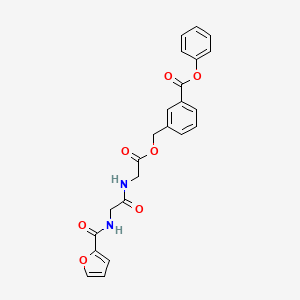![molecular formula C20H30N2O6 B4146527 1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid](/img/structure/B4146527.png)
1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
Overview
Description
1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the ethanone group and the oxalate salt form further adds to its chemical versatility.
Preparation Methods
The synthesis of 1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with an appropriate alkylating agent.
Attachment of the butoxy group: This step involves the reaction of the piperazine derivative with a butyl halide under basic conditions.
Introduction of the phenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the ethanone group: This step involves the acylation of the phenyl derivative using an appropriate acylating agent.
Oxalate salt formation: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Chemical Reactions Analysis
1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base and oxalic acid.
Scientific Research Applications
1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, leading to modulation of neurotransmitter release. The ethanone group can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its pharmacological effects.
Comparison with Similar Compounds
1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid can be compared with other similar compounds, such as:
1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(4-phenyl-1-piperazinyl)ethanone: This compound lacks the butoxy group and has a phenyl group directly attached to the piperazine ring.
1-{3-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}ethanone: This compound has a methyl group instead of an ethyl group on the piperazine ring.
The unique combination of the ethyl group on the piperazine ring and the butoxy group on the phenyl ring makes this compound distinct from these similar compounds.
Properties
IUPAC Name |
1-[3-[4-(4-ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-3-19-10-12-20(13-11-19)9-4-5-14-22-18-8-6-7-17(15-18)16(2)21;3-1(4)2(5)6/h6-8,15H,3-5,9-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYWYHMLQMHNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=CC=CC(=C2)C(=O)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-1-(2-chlorobenzyl)-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4146445.png)
![N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-[2-(1-piperidinylcarbonyl)phenyl]glycinamide](/img/structure/B4146452.png)
![N-{3-[(cyclohexylcarbonyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4146453.png)

![3-[2-(2-CHLOROPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4146464.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4146466.png)
![3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one](/img/structure/B4146477.png)
![6-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4146483.png)
![2-(4-tert-butylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4146486.png)

![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(3-phenylpropyl)benzamide](/img/structure/B4146497.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4146505.png)

